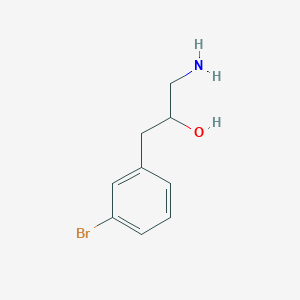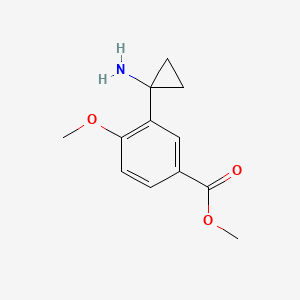
2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 2,2-dimethylpropanal in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to reductive amination using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group.
Trifluoromethylphenyl derivatives: Compounds with similar structural motifs used in pharmaceuticals and agrochemicals.
Uniqueness
2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine is unique due to its specific combination of a trifluoromethyl group and a propan-1-amine structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H16F3N |
|---|---|
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-11(2,8-16)7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,7-8,16H2,1-2H3 |
Clave InChI |
OJMBBLZPFAEXSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)

![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)

![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)



![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)
![rac-tert-butyl(1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13597861.png)
